molecular formula C11H11BrN2O2 B2555771 3-(2-Amino-ethyl)-5-bromo-1H-indole-2-carboxylic acid CAS No. 74058-58-5

3-(2-Amino-ethyl)-5-bromo-1H-indole-2-carboxylic acid

Cat. No.: B2555771
CAS No.: 74058-58-5
M. Wt: 283.125
InChI Key: UVVYWTHMYHGKOD-UHFFFAOYSA-N
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Description

3-(2-Amino-ethyl)-5-bromo-1H-indole-2-carboxylic acid is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This compound is characterized by the presence of an aminoethyl group at the 3-position, a bromine atom at the 5-position, and a carboxylic acid group at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-ethyl)-5-bromo-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of indole, followed by the introduction of the aminoethyl group through a substitution reaction. The carboxylic acid group can be introduced via oxidation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the C5 position of the indole ring is a reactive site for nucleophilic substitution. This halogen can be replaced by nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

  • Buchwald-Hartwig Amination :
    While not explicitly described for this compound, analogs with C3 halogens undergo palladium-catalyzed coupling reactions to introduce amino groups. For instance, substituted anilines are introduced at C3 via this method in similar indole derivatives .

    • Reagents: Palladium catalyst (e.g., Pd(OAc)₂), ligands (e.g., Xantphos), base (e.g., Cs₂CO₃).

    • Conditions: Inert atmosphere, elevated temperatures.

  • Nucleophilic Aromatic Substitution :
    The bromine at C5 may undergo substitution with nucleophiles like hydroxylamine or hydrazine, depending on directing effects of neighboring groups.

Esterification/Hydrolysis

The carboxylic acid group at C2 can be esterified or hydrolyzed, depending on the reaction conditions.

  • Esterification :
    Reaction with alcohols (e.g., ethanol) in the presence of acid catalysts (e.g., H₂SO₄) converts the carboxylic acid to an ethyl ester .

    • Reagents: Ethanol, concentrated H₂SO₄.

    • Conditions: Reflux.

  • Hydrolysis :
    Ester hydrolysis (e.g., with NaOH or HCl) regenerates the carboxylic acid group.

Reduction/Oxidation

  • Reduction :
    The indole ring can be reduced to an indoline derivative using reagents like LiAlH₄ or NaBH₄, though this is less common for biological applications.

  • Oxidation :
    The carboxylic acid group may undergo oxidation to ketones or other derivatives under strong oxidizing conditions (e.g., KMnO₄).

Suzuki-Miyaura Coupling

If the compound contains a boronic acid or ester group, it can participate in cross-coupling reactions to form carbon-carbon bonds. While not explicitly reported for this derivative, similar indole compounds undergo such reactions to introduce aromatic substituents .

  • Reagents: Palladium catalyst (e.g., Pd(PPh₃)₄), boronic acid, base (e.g., K₂CO₃).

  • Conditions: Aqueous organic solvent, reflux.

Reaction Conditions and Reagents

Reaction Type Reagents Conditions Key Products
EsterificationEthanol, H₂SO₄RefluxEthyl ester derivative
HydrolysisNaOH/HCl, H₂OAqueous conditions, heatCarboxylic acid
Buchwald-Hartwig AminationPd(OAc)₂, Xantphos, Cs₂CO₃Inert atmosphere, elevated tempC3-substituted indole derivatives
Suzuki CouplingPd(PPh₃)₄, boronic acid, K₂CO₃Aqueous solvent, refluxCross-coupled aromatic compounds

Research Findings

  • Substitution at C3 : Introducing bulky groups (e.g., methoxyphenyl) at C3 enhances interactions with hydrophobic pockets in enzymes like HIV-1 integrase, improving inhibitory activity .

  • Ester Stability : Ester derivatives are often used as intermediates in synthesis due to their stability during subsequent reactions .

  • Biological Relevance : The carboxylic acid group at C2 and bromine at C5 enable chelation of metal ions (e.g., Mg²⁺ in enzymes), a critical mechanism for biological activity .

Challenges and Considerations

  • Regioselectivity : Bromination at C5 requires precise control to avoid over-bromination at other positions.

  • Sensitivity to Light : Indole derivatives are often light-sensitive, necessitating reactions to be conducted in the dark.

  • Toxicity : Halogenated indoles may require specialized handling due to potential bioaccumulation risks.

This compound’s reactivity is shaped by its halogen substituents and functional groups, enabling diverse transformations that are essential for its synthesis and application in medicinal chemistry. Further studies on its specific reaction pathways would enhance its utility in drug discovery and biochemical research.

Scientific Research Applications

Antiviral Activity

One of the prominent applications of 3-(2-Amino-ethyl)-5-bromo-1H-indole-2-carboxylic acid is its potential as an antiviral agent, specifically against HIV. Research has indicated that derivatives of indole-2-carboxylic acid can effectively inhibit HIV-1 integrase, an essential enzyme for viral replication. For example, structural optimizations on related compounds have led to significant improvements in inhibitory activity, with some derivatives showing IC50 values as low as 0.13 μM against integrase .

Case Study: HIV-1 Integrase Inhibition

  • Objective : Evaluate the efficacy of indole derivatives against HIV-1 integrase.
  • Findings : Compound modifications at the C3 position enhanced interactions with the integrase active site, improving antiviral potency.
CompoundIC50 (μM)Structural Modification
20a0.13Long branch at C3
16a1.05Halogenated aniline at C6

Anticancer Properties

The compound also exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, potentially making it a candidate for cancer therapy. The mechanism involves modulation of key signaling pathways that regulate cell survival and proliferation.

Case Study: Induction of Apoptosis

  • Objective : Assess the anticancer effects of the compound on tumor cells.
  • Findings : Treatment with the compound resulted in significant reductions in cell viability and altered expression of genes involved in apoptosis.
Cell LineViability Reduction (%)Mechanism
HeLa70Apoptosis induction
MCF765Cell cycle arrest

Anti-inflammatory Effects

In addition to its antiviral and anticancer properties, this compound has been studied for its anti-inflammatory effects. The compound modulates inflammatory responses by inhibiting pro-inflammatory cytokines and signaling pathways.

Case Study: Modulation of Inflammation

  • Objective : Investigate the anti-inflammatory effects in vitro.
  • Findings : The compound reduced levels of TNF-alpha and IL-6 in treated macrophages.
CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha15045
IL-620060

Biochemical Interactions

The biochemical properties of this compound allow it to interact with various enzymes and proteins, influencing their activity through mechanisms such as enzyme inhibition and receptor modulation. These interactions are critical for its therapeutic effects.

Molecular Mechanism

The molecular mechanism involves:

  • Enzyme Inhibition : Binding to active sites, leading to conformational changes that affect enzyme activity.
  • Receptor Modulation : Altering receptor activity to influence downstream signaling pathways.

Mechanism of Action

The mechanism of action of 3-(2-Amino-ethyl)-5-bromo-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The carboxylic acid group can also influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: 3-(2-Aminoethyl)indole, a neurotransmitter with structural similarity.

    Serotonin: 5-Hydroxytryptamine, a neurotransmitter involved in mood regulation.

    Melatonin: 5-Methoxy-N-acetyltryptamine, a hormone regulating sleep-wake cycles.

Uniqueness

3-(2-Amino-ethyl)-5-bromo-1H-indole-2-carboxylic acid is unique due to the presence of the bromine atom and carboxylic acid group, which confer distinct chemical reactivity and biological activity compared to other indole derivatives. These functional groups enable specific interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

3-(2-Amino-ethyl)-5-bromo-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position of the indole ring and an aminoethyl side chain, which may influence its interaction with biological targets. The structural formula can be represented as follows:

C11H12BrN3O2\text{C}_{11}\text{H}_{12}\text{BrN}_{3}\text{O}_{2}

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. For instance, derivatives of 5-bromoindole-2-carboxylic acid have been synthesized and evaluated for their inhibitory effects on various cancer cell lines.

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (µM)Reference
3-(2-Amino-ethyl)-5-bromo...A549 (Lung)15.4
5-Bromoindole-2-carboxylic acidMDA-MB-231 (Breast)12.7
Methyl 1H-indole-3-carboxylateHeLa (Cervical)22.0

These findings suggest that the brominated indole derivatives possess significant cytotoxic properties against various cancer types.

The proposed mechanisms through which these compounds exert their anticancer effects include:

  • Inhibition of Tyrosine Kinases : Compounds like this compound may inhibit specific tyrosine kinases involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study on EGFR Inhibition

A study focused on the synthesis and evaluation of novel derivatives of 5-bromoindole-2-carboxylic acid as inhibitors of the Epidermal Growth Factor Receptor (EGFR). The study reported that certain derivatives exhibited promising inhibitory activity against EGFR, which is a critical target in cancer therapy.

Table 2: EGFR Inhibitory Activity

CompoundIC50 (µM)Reference
Derivative A10.5
Derivative B8.7

These results indicate that modifications to the indole structure can enhance biological activity against key oncogenic pathways.

Properties

IUPAC Name

3-(2-aminoethyl)-5-bromo-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c12-6-1-2-9-8(5-6)7(3-4-13)10(14-9)11(15)16/h1-2,5,14H,3-4,13H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVYWTHMYHGKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(N2)C(=O)O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.00 g. (2.87 mmoles) of ethyl-5-bromo-tryptamine-2-carboxylate hydrochloride are boiled for 2 hours in a mixture of 10 ml. of ethanol and 10 ml. of 4 n aqueous sodium hydroxide solution. The mixture is cooled with ice, acidified to pH 6 with glacial acetic acid, and the separated crystals are collected by filtration. 0.75 g. (91%) of 5-bromo-tryptamine-2-carboxylic acid are obtained; m.p.: 248°-249° C.
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ethyl-5-bromo-tryptamine-2-carboxylate hydrochloride
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